molecular formula C27H28N4O2S B383513 (5Z)-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-{[3-(2,5-DIMETHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

(5Z)-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-{[3-(2,5-DIMETHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

Cat. No.: B383513
M. Wt: 472.6g/mol
InChI Key: AWGVEHQOJNUJEQ-CFRMEGHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-{[3-(2,5-DIMETHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound with a unique structure that combines a morpholine ring, a pyrazole ring, and a thiazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-{[3-(2,5-DIMETHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the morpholine, pyrazole, and thiazolone rings. These components are then linked together through a series of condensation and cyclization reactions.

    Morpholine Ring Synthesis: The morpholine ring can be synthesized from diethanolamine and sulfur dichloride under basic conditions.

    Pyrazole Ring Synthesis: The pyrazole ring is typically synthesized from hydrazine and a 1,3-diketone through a cyclization reaction.

    Thiazolone Ring Synthesis: The thiazolone ring can be synthesized from a thioamide and a haloketone through a cyclization reaction.

The final step involves the condensation of the pyrazole and thiazolone rings with the morpholine ring under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazoles.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, where halogenation or alkylation can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products

    Oxidation Products: N-oxides of the morpholine ring.

    Reduction Products: Dihydropyrazoles.

    Substitution Products: Halogenated or alkylated derivatives of the phenyl rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: The compound’s ability to undergo various chemical reactions makes it useful in the synthesis of novel materials with specific properties.

    Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving oxidative stress and enzyme activity.

Mechanism of Action

The mechanism of action of (5Z)-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-{[3-(2,5-DIMETHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its multiple functional groups. The compound’s ability to undergo oxidation and reduction reactions suggests that it may play a role in modulating oxidative stress and redox signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(5Z)-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-{[3-(2,5-DIMETHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of three distinct ring systems, each contributing to its overall chemical reactivity and potential applications. This combination of rings is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C27H28N4O2S

Molecular Weight

472.6g/mol

IUPAC Name

(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[[3-(2,5-dimethylphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C27H28N4O2S/c1-17-10-11-18(2)23(12-17)25-21(16-31(29-25)22-8-6-5-7-9-22)13-24-26(32)28-27(34-24)30-14-19(3)33-20(4)15-30/h5-13,16,19-20H,14-15H2,1-4H3/b24-13-

InChI Key

AWGVEHQOJNUJEQ-CFRMEGHHSA-N

Isomeric SMILES

CC1CN(CC(O1)C)C2=NC(=O)/C(=C/C3=CN(N=C3C4=C(C=CC(=C4)C)C)C5=CC=CC=C5)/S2

SMILES

CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=CN(N=C3C4=C(C=CC(=C4)C)C)C5=CC=CC=C5)S2

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=CN(N=C3C4=C(C=CC(=C4)C)C)C5=CC=CC=C5)S2

Origin of Product

United States

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